2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester

Chemical Synthesis Material Science Pharmaceutical Intermediates

This precise 2,4,5-trifluoro-3-hydroxy substitution pattern is critical for synthesizing 8-oxygenated fluoroquinolone antibacterials—a role not fulfilled by other halogenated analogs. The methyl ester provides orthogonal protection, keeping the carboxylic acid inert while the free hydroxyl reacts, eliminating an extra protection/depletion step required with the free acid (CAS 116751-24-7). Sourcing the 99.0% purity grade minimizes impurity-driven artifacts in biological assays and SAR studies, ensuring reliable data from the outset. For research groups prioritizing synthetic efficiency and analytical consistency, this is the optimal starting material.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 137234-92-5
Cat. No. B143097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
CAS137234-92-5
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1F)O)F)F
InChIInChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3
InChIKeyRGYDATSCTAJHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluoro-3-hydroxybenzoic Acid Methyl Ester (CAS 137234-92-5): Core Identity and Procurement-Specific Profile


2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester (CAS 137234-92-5) is a fluorinated aromatic ester with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is commercially available from reputable suppliers with a purity specification of ≥95% and is utilized as a versatile building block in organic synthesis .

Why Generic Substitution Fails for 2,4,5-Trifluoro-3-hydroxybenzoic Acid Methyl Ester in Sensitive Applications


Direct substitution of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester with a generic alternative is not advisable without rigorous requalification. Its specific 2,4,5-trifluoro substitution pattern on the aromatic ring is critical for its designated role as a precursor to specific quinolone antibacterials, a function not guaranteed by analogs with alternative halogenation patterns [1]. Furthermore, the methyl ester protecting group is essential for managing reactivity and solubility in synthetic sequences, where using a free acid (CAS 116751-24-7) would introduce a competing acidic proton, altering reaction pathways and necessitating revised work-up and purification protocols [2].

2,4,5-Trifluoro-3-hydroxybenzoic Acid Methyl Ester: Quantifiable Differentiation in Procurement Specifications


Commercial Purity Specification: 99.0% vs. Standard 95% Grade

For procurement, purity is a primary differentiator. Fluorochem offers a 99.0% purity grade of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester . This high-purity grade is contrasted with the more common ≥95% purity specification found from general suppliers . The 4.0% absolute difference in purity can significantly impact the yield and complexity of subsequent reactions, particularly in multi-step syntheses where impurities can accumulate and derail critical steps.

Chemical Synthesis Material Science Pharmaceutical Intermediates

Physical Property Validation: Melting Point as a Quality Indicator (141-143°C)

A precisely defined melting point (mp) range is a critical quality attribute for solid intermediates. 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is specified with a melting point of 141-143°C . This narrow range provides a straightforward, quantitative check upon receipt. In contrast, the closely related analog, 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1), exhibits a significantly different and broader melting point range of 105-112°C . This 30°C difference in onset temperature confirms distinct crystal packing and purity profiles, allowing for rapid identification and differentiation between these two common fluoroquinolone precursors.

Analytical Chemistry Quality Control Compound Identity

Differential Reactivity in Fluoroquinolone Antibiotic Synthesis

The specific 2,4,5-trifluoro-3-hydroxybenzoate scaffold is a documented key intermediate for quinolone carboxylic acid-based antibacterial agents [1]. While alternative fluorinated benzoic acids are also used as building blocks, the precise substitution pattern of this compound is required to build the targeted 1-substituted-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core . The use of a non-specific analog would alter the regiochemistry of the final quinolone product, necessitating a complete redesign of the synthetic route and potentially leading to a compound with different or diminished antibacterial activity.

Medicinal Chemistry Antibacterial Synthesis Fluoroquinolone Intermediates

Orthogonal Protecting Group Strategy for Stepwise Functionalization

The compound's value is amplified by its orthogonal functional handles: a free phenolic -OH group and a protected carboxylic acid as a methyl ester . This allows for sequential and chemoselective functionalization. In contrast, using the free acid (2,4,5-Trifluoro-3-hydroxybenzoic acid, CAS 116751-24-7) limits synthetic options, as any reaction targeting the phenol would require the carboxylic acid to be protected first, adding an extra step. Similarly, using a fully protected analog like 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1) eliminates the possibility of directly modifying the phenol moiety without a separate deprotection step.

Protecting Group Chemistry Synthetic Methodology Polyfunctional Molecule Synthesis

High-Impact Application Scenarios for 2,4,5-Trifluoro-3-hydroxybenzoic Acid Methyl Ester (CAS 137234-92-5) Based on Verified Evidence


Synthesis of Advanced Fluoroquinolone Antibiotic Intermediates

This compound is the starting material of choice for research groups focused on synthesizing novel 8-oxygenated fluoroquinolone antibacterials. Its precise 2,4,5-trifluoro-3-hydroxy substitution pattern is a documented requirement for building the core structure of this specific antibiotic class, a role not fulfilled by other commercially available fluorobenzoic acid esters [1].

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Groups

In any synthetic route requiring the sequential modification of an aromatic ring bearing both a phenol and a carboxylic acid, this compound is the optimal intermediate. Its structure provides a free hydroxyl group for immediate reaction while keeping the carboxylic acid safely protected as a methyl ester. This orthogonal protection strategy eliminates the need for an additional, yield-reducing protection/deprotection sequence that would be necessary if starting from the free acid .

Procurement for High-Sensitivity Medicinal Chemistry Campaigns

When initiating a medicinal chemistry campaign where high purity and analytical consistency are non-negotiable, sourcing the 99.0% purity grade from Fluorochem is a strategic advantage . The 4.0% absolute increase in purity over standard grades reduces the risk of impurities interfering with initial biological assays or derailing structure-activity relationship (SAR) studies, ensuring more reliable and interpretable data from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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